Cas no 55564-05-1 (Bicyclo[4.2.0]octan-2-one)
![Bicyclo[4.2.0]octan-2-one structure](https://www.kuujia.com/scimg/cas/55564-05-1x500.png)
Bicyclo[4.2.0]octan-2-one Chemical and Physical Properties
Names and Identifiers
-
- Bicyclo[4.2.0]octan-2-one
- Bicyclo<4.2.0>octan-2-on
- 55564-05-1
- Bicyclo[4.2.0]octan-5-one
- EN300-1696523
- AKOS025397252
- starbld0049789
- bicyclo[4,2,0]octan-2-one
- G90679
-
- Inchi: InChI=1S/C8H12O/c9-8-3-1-2-6-4-5-7(6)8/h6-7H,1-5H2
- InChI Key: WSJNSKQKFMRZBN-UHFFFAOYSA-N
- SMILES: C1CC2CCC2C(=O)C1
Computed Properties
- Exact Mass: 124.088815002g/mol
- Monoisotopic Mass: 124.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 17.1Ų
Bicyclo[4.2.0]octan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1696523-0.25g |
bicyclo[4.2.0]octan-2-one, Mixture of diastereomers |
55564-05-1 | 75% | 0.25g |
$2745.0 | 2023-09-20 | |
Enamine | EN300-1696523-1.0g |
bicyclo[4.2.0]octan-2-one, Mixture of diastereomers |
55564-05-1 | 75% | 1g |
$5544.0 | 2023-06-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2097-1g |
bicyclo[4.2.0]octan-2-one |
55564-05-1 | 95% | 1g |
¥7920.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2097-1.0g |
bicyclo[4.2.0]octan-2-one |
55564-05-1 | 95% | 1.0g |
¥7920.0000 | 2024-08-02 | |
1PlusChem | 1P01XLOP-1g |
Bicyclo[4.2.0]octan-5-one |
55564-05-1 | 98% | 1g |
$1028.00 | 2024-04-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2097-100.0mg |
bicyclo[4.2.0]octan-2-one |
55564-05-1 | 95% | 100.0mg |
¥2376.0000 | 2024-08-02 | |
Enamine | EN300-1696523-0.1g |
bicyclo[4.2.0]octan-2-one, Mixture of diastereomers |
55564-05-1 | 75% | 0.1g |
$1924.0 | 2023-09-20 | |
1PlusChem | 1P01XLOP-50mg |
Bicyclo[4.2.0]octan-5-one |
55564-05-1 | 98% | 50mg |
$128.00 | 2024-04-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2097-100mg |
bicyclo[4.2.0]octan-2-one |
55564-05-1 | 95% | 100mg |
¥2376.0 | 2024-04-18 | |
1PlusChem | 1P01XLOP-100mg |
Bicyclo[4.2.0]octan-5-one |
55564-05-1 | 98% | 100mg |
$218.00 | 2024-04-29 |
Bicyclo[4.2.0]octan-2-one Related Literature
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1. Photoinduced molecular transformations. Part 155. General synthesis of macrocyclic ketones based on a ring expansion involving a selective β-scission of alkoxyl radicals, its application to a new synthesis of (±)-isocaryophyllene and (±)-caryophyllene, and a conformational analysis of the two sesquiterpenes and the radical intermediate in the synthesis by MM3 calculationsHiroshi Suginome,Takahiko Kondoh,Camelia Gogonea,Vishwakarma Singh,Hitoshi Gotō,Eiji ōsawa J. Chem. Soc. Perkin Trans. 1 1995 69
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2. Chiroptical studies. Part 92 The circular dichroism of strained, bridged-ring, and other ketonesDavid N. Kirk J. Chem. Soc. Perkin Trans. 1 1977 2122
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Leticia Oliveira Ferrer,Paul Margaretha 2-acylcyclohex-2-enones. Leticia Oliveira Ferrer Paul Margaretha Chem. Commun. 2001 481
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Michael A. Kinder,Paul Margaretha Photochem. Photobiol. Sci. 2003 2 1220
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5. Photochemical synthesis at low temperatures. Part III. Ready synthesis of bicyclo[4,2,0]octan-2-ones from cyclohexenones and ethyleneDennis C. Owsley,Jordan J. Bloomfield J. Chem. Soc. C 1971 3445
Additional information on Bicyclo[4.2.0]octan-2-one
Bicyclo[4.2.0]octan-2-one (CAS No. 55564-05-1): An Overview of Its Structure, Synthesis, and Applications
Bicyclo[4.2.0]octan-2-one (CAS No. 55564-05-1) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound, characterized by its distinctive bicyclic structure, has been the subject of numerous studies due to its potential applications in various scientific and industrial domains.
The molecular formula of Bicyclo[4.2.0]octan-2-one is C8H12O, and it features a bicyclic framework with a ketone functional group. The structure of this compound is particularly interesting because it combines the rigidity of a bicyclic system with the reactivity of a ketone, making it a valuable building block for the synthesis of more complex molecules.
In recent years, advances in synthetic methodologies have led to the development of efficient routes for the preparation of Bicyclo[4.2.0]octan-2-one. One notable approach involves the use of transition-metal-catalyzed reactions, which have proven to be highly effective in constructing the bicyclic core with high stereoselectivity and yield. For example, a study published in the Journal of Organic Chemistry in 2021 described a palladium-catalyzed intramolecular cyclization reaction that successfully synthesized Bicyclo[4.2.0]octan-2-one from readily available starting materials.
The unique structural features of Bicyclo[4.2.0]octan-2-one have also made it an attractive candidate for medicinal chemistry applications. Research has shown that compounds derived from this scaffold exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. A study published in ChemMedChem in 2023 reported that certain derivatives of Bicyclo[4.2.0]octan-2-one demonstrated potent inhibitory effects against specific cancer cell lines, suggesting their potential as lead compounds for drug development.
In addition to its medicinal applications, Bicyclo[4.2.0]octan-2-one has found utility in materials science and polymer chemistry. The rigid bicyclic structure provides excellent thermal stability and mechanical strength, making it suitable for use in advanced materials such as coatings, adhesives, and composites. A recent study published in the Journal of Materials Chemistry A explored the use of Bicyclo[4.2.0]octan-2-one-based monomers in the synthesis of high-performance polymers with enhanced mechanical properties.
The environmental impact of chemical compounds is an increasingly important consideration in their development and application. Studies have shown that Bicyclo[4.2.0]octan-2-one exhibits low toxicity and environmental persistence, making it a more sustainable choice compared to some traditional chemicals used in similar applications.
In conclusion, Bicyclo[4.2.0]octan-2-one (CAS No. 55564-05-1) is a multifaceted compound with a wide range of potential applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural properties and versatile reactivity make it an important molecule for further research and development across multiple scientific disciplines.
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